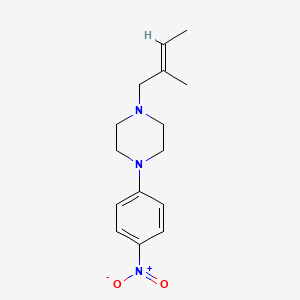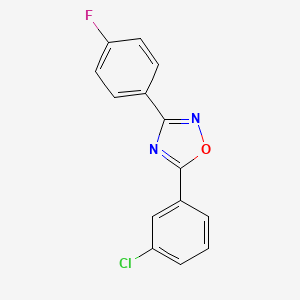![molecular formula C17H16BrNO2 B5437753 1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5437753.png)
1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one, also known as BRB, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a small molecule inhibitor of the protein kinase CK2, which is involved in numerous cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one involves the inhibition of CK2, a protein kinase that is involved in numerous cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by this compound leads to the induction of apoptosis in cancer cells. In addition, CK2 inhibition by this compound has been shown to reduce inflammation and have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects. As a CK2 inhibitor, this compound induces apoptosis in cancer cells and inhibits tumor growth. In addition, this compound has neuroprotective effects and reduces inflammation. Furthermore, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one in lab experiments is its specificity as a CK2 inhibitor. This allows researchers to study the effects of CK2 inhibition in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are numerous future directions for the study of 1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. In addition, the therapeutic potential of this compound in other diseases, such as cardiovascular disease and diabetes, should be explored. Furthermore, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, should be investigated to determine if it can enhance their efficacy. Finally, the development of new delivery methods for this compound, such as nanoparticles, could improve its solubility and increase its effectiveness in vivo.
Conclusion:
In conclusion, this compound is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a small molecule inhibitor of the protein kinase CK2, which is involved in numerous cellular processes. This compound has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. The mechanism of action of this compound involves the inhibition of CK2, which leads to the induction of apoptosis in cancer cells and has neuroprotective and anti-inflammatory effects. While there are some limitations to using this compound in lab experiments, there are numerous future directions for its study, including the development of more potent and selective CK2 inhibitors and the exploration of its therapeutic potential in other diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with 3-methoxyaniline to form an intermediate. This intermediate is then reacted with ethyl acetoacetate to form the final product, this compound. The yield of the synthesis is typically around 50%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. As a CK2 inhibitor, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease. Furthermore, this compound has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-methoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(19-15-4-3-5-16(11-15)21-2)10-17(20)13-6-8-14(18)9-7-13/h3-11,19H,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOOGDRAPEBHS-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5437679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3,5-dimethylphenyl)urea](/img/structure/B5437680.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437695.png)
![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5437711.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)

![2-[(4-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5437738.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)

![1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437759.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)

